molecular formula C12H16N4 B13337978 (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13337978
M. Wt: 216.28 g/mol
InChI Key: YDMXDLZFUMSIMZ-UHFFFAOYSA-N
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Description

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of an isopropyl group, a pyridinyl group, and a methanamine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a halogenated pyrazole.

    Addition of the Isopropyl Group: The isopropyl group can be added via an alkylation reaction using isopropyl halide and a suitable base.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination using formaldehyde and ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole ring positions using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole and pyridinyl derivatives.

Scientific Research Applications

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
  • (1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
  • (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Uniqueness

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the position of the pyridinyl group contribute to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H16N4/c1-9(2)16-11(7-13)6-12(15-16)10-4-3-5-14-8-10/h3-6,8-9H,7,13H2,1-2H3

InChI Key

YDMXDLZFUMSIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CN

Origin of Product

United States

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